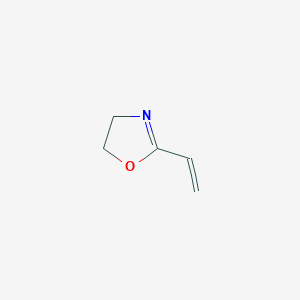

4,5-Dihydrooxazole, 2-vinyl-

Descripción

BenchChem offers high-quality 4,5-Dihydrooxazole, 2-vinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydrooxazole, 2-vinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBSIHIZDSHADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-vinyl-4,5-dihydrooxazole chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Vinyl-4,5-dihydrooxazole

Introduction

2-Vinyl-4,5-dihydrooxazole, also known as 2-ethenyl-4,5-dihydro-1,3-oxazole, is a heterocyclic compound with the molecular formula C5H7NO.[1][2] It belongs to the class of 2-oxazolines, which are five-membered heterocyclic rings containing one nitrogen and one oxygen atom. The presence of a vinyl group at the 2-position makes it a versatile monomer for polymerization and a useful building block in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and handling for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-vinyl-4,5-dihydrooxazole are summarized in the table below. While some specific physical constants like melting and boiling points are not consistently reported in public databases, computed values and data from safety sheets provide valuable information.[1][2]

| Property | Value | Source |

| Molecular Formula | C5H7NO | [1][2] |

| Molecular Weight | 97.12 g/mol | [2] |

| IUPAC Name | 2-ethenyl-4,5-dihydro-1,3-oxazole | [2] |

| CAS Number | 13670-33-2 | [1][3] |

| Appearance | Liquid (form) | [4] |

| Color | Colorless to yellowish | [4] |

| Odor | Strong, amine-like | [1][4] |

| Boiling Point | 66 °C @ 10 mmHg (for a similar compound) | [5] |

| Specific Gravity | 0.9 +/- 0.015 | [6] |

| Solubility | Negligible in water | [6] |

| XLogP3 | 0.4 | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-vinyl-4,5-dihydrooxazole.

-

Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center, which is essential for determining its molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a film technique, are available and can be used to identify functional groups present in the molecule.[2]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[2]

Reactivity and Applications

2-Vinyl-4,5-dihydrooxazole is a reactive molecule due to the presence of both a vinyl group and a dihydrooxazole ring. This dual reactivity makes it a valuable intermediate in various chemical transformations.

Polymerization

The vinyl group allows 2-vinyl-4,5-dihydrooxazole to act as a monomer in polymerization reactions. The dihydrooxazole ring can also undergo cationic ring-opening polymerization, which is initiated by electrophiles such as Brønsted or Lewis acids.[7][8] This process leads to the formation of poly(N-acylethylenimine)s, which are bioisosteres of polypeptides.[8]

Organic Synthesis

As a building block in organic synthesis, 2-vinyl-4,5-dihydrooxazole is utilized in various reactions.[1] The dihydrooxazole moiety can be a precursor to other functional groups. For instance, it can react with electrophiles, leading to ring-opening and the formation of amide-containing structures.[7][8] It has been employed in multi-component reactions, for example, with Grignard reagents and salicylaldehydes, to produce complex N-amino-benzylated phenols.[8]

Potential Applications

2-Vinyl-4,5-dihydrooxazole and its derivatives have been investigated for several applications:

-

Flavor and Fragrance: It is used as a flavor and fragrance agent in the food and cosmetic industries due to its strong odor.[1]

-

Pharmaceutical Production: Its unique structure serves as a building block in the synthesis of various drug candidates.[1]

-

Biological Activity: Studies have suggested potential anti-inflammatory and antimicrobial properties for this class of compounds.[1]

Experimental Protocols

Synthesis of Dihydrooxazoles from Vinyl Azides (General Procedure)

This protocol describes a photochemical approach for the synthesis of 2,5-dihydrooxazoles from vinyl azides under flow conditions, which can be adapted for the synthesis of 2-vinyl-4,5-dihydrooxazole.[9]

Materials:

-

Substituted vinyl azide (starting material)

-

Solvent (e.g., cyclopentyl methyl ether - CPME)

-

Diisopropyl azodicarboxylate (dipolarophile)

-

Photoflow reactor equipped with high-power LEDs (e.g., 365-450 nm)

-

Syringe pump

Procedure:

-

A solution of the vinyl azide (e.g., 0.01 M in CPME) is prepared.[9]

-

The solution is drawn into a syringe and placed on a syringe pump.

-

The photoflow reactor is set up with the appropriate LED light source.

-

The solution of the vinyl azide is pumped through the reactor at a defined flow rate (e.g., 0.02 mL/min).[9]

-

Inside the reactor, photochemical denitrogenation of the vinyl azide occurs, forming a 2H-azirine intermediate.[9]

-

The 2H-azirine can ring-open to form a nitrile ylide.[9]

-

This nitrile ylide can then undergo a [3+2] cycloaddition with a suitable dipolarophile to form the dihydrooxazole ring.[9]

-

The product stream is collected from the outlet of the reactor.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

General Reactivity of 4,5-Dihydrooxazoles with Electrophiles

Caption: Reaction pathways of 4,5-dihydrooxazoles with electrophiles.

Conceptual Workflow for Dihydrooxazole Synthesis via Flow Photochemistry

Caption: A conceptual workflow for synthesizing dihydrooxazoles using flow photochemistry.

Safety and Handling

2-Vinyl-4,5-dihydrooxazole is a chemical that requires careful handling.

-

Hazards: It is considered harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[4][6] It may also form explosive peroxides.[6]

-

Precautions: Wear protective gloves, clothing, and eye/face protection.[6][10] Use only in a well-ventilated area and keep away from heat, sparks, and open flames.[5][6]

-

Storage: Store in a cool, well-ventilated place between 60 and 100 °F (approximately 15 and 38 °C).[6] Keep containers tightly closed when not in use and protect from moisture.[6] For longer-term storage, it should be kept under nitrogen at temperatures below 30 °C.[4]

-

Disposal: Dispose of the material as hazardous waste in accordance with federal and state regulations.[5][6]

References

- 1. Cas 13670-33-2,4,5-Dihydrooxazole, 2-vinyl- | lookchem [lookchem.com]

- 2. 4,5-Dihydrooxazole, 2-vinyl- | C5H7NO | CID 548911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-Dihydrooxazole, 2-vinyl- | 13670-33-2 [chemicalbook.com]

- 4. download.basf.com [download.basf.com]

- 5. fishersci.com [fishersci.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 2-vinyl-4,5-dihydrooxazole (CAS 13670-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-vinyl-4,5-dihydrooxazole, also known as 2-vinyl-2-oxazoline, is a heterocyclic compound with the CAS number 13670-33-2.[1] Its structure, featuring a vinyl group attached to a dihydrooxazole ring, makes it a valuable building block in organic synthesis and polymer chemistry. The dihydrooxazole moiety is present in various biologically active molecules, suggesting potential applications in drug discovery and development. This guide provides a comprehensive overview of the available technical data, synthetic approaches, reactivity, and potential biological significance of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for 2-vinyl-4,5-dihydrooxazole is primarily based on computational models, with limited experimentally determined values available in public literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | PubChem[2] |

| Molecular Weight | 97.12 g/mol | PubChem[2] |

| IUPAC Name | 2-ethenyl-4,5-dihydro-1,3-oxazole | PubChem[2] |

| Canonical SMILES | C=CC1=NCCO1 | PubChem[2] |

| InChI Key | BQBSIHIZDSHADD-UHFFFAOYSA-N | PubChem[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Calculated LogP | 0.4 | PubChem[2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Highlights | Source |

| ¹H-NMR | Expected signals for vinyl protons (δ 5.0-6.5 ppm) and dihydrooxazole ring protons (δ 3.5-4.5 ppm). Specific experimental data is not readily available. | General NMR knowledge |

| ¹³C-NMR | Expected signals for vinyl carbons (δ 110-140 ppm) and dihydrooxazole ring carbons (δ 50-70 ppm), as well as the imine carbon (δ ~165 ppm). | General NMR knowledge |

| Infrared (IR) | Expected characteristic peaks for C=C stretching (vinyl) around 1640 cm⁻¹, C=N stretching (imine) around 1650-1680 cm⁻¹, and C-O stretching around 1000-1300 cm⁻¹. | General IR knowledge |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) expected at m/z = 97. Fragmentation pattern would likely involve loss of the vinyl group. | PubChem[2] |

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2-vinyl-4,5-dihydrooxazole is not widely published, a general and plausible method involves the cyclization of a suitable precursor. One common method for synthesizing 2-substituted-4,5-dihydrooxazoles is the reaction of a nitrile with an aminoalcohol, often promoted by a catalyst. For 2-vinyl-4,5-dihydrooxazole, this would involve the reaction of acrylonitrile with 2-aminoethanol.

Caption: Plausible synthetic route to 2-vinyl-4,5-dihydrooxazole.

Reactivity

The reactivity of 2-vinyl-4,5-dihydrooxazole is characterized by the functionalities of the vinyl group and the dihydrooxazole ring.

-

Polymerization: The vinyl group can undergo radical or cationic polymerization to form poly(2-vinyl-4,5-dihydrooxazole). This polymer would feature pendant dihydrooxazole rings, which could be further functionalized. Poly(2-isopropenyl-2-oxazoline), a related polymer, has been explored for biomedical applications due to its biocompatibility and immunomodulatory properties.[3]

-

Reactions of the Dihydrooxazole Ring: The dihydrooxazole ring can participate in various reactions. For instance, it can undergo acid-catalyzed hydrolysis to yield an N-(2-hydroxyethyl)amide. The nitrogen atom can also act as a nucleophile.

Potential Applications in Drug Development

While there is limited research on the specific biological activities of 2-vinyl-4,5-dihydrooxazole, the broader class of oxazole and dihydrooxazole derivatives has shown promise in several therapeutic areas.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of various oxazole and isoxazoline derivatives.[4][5][6][7] The proposed mechanisms often involve the inhibition of key inflammatory mediators. For instance, some isoxazoline derivatives have been shown to exhibit potent and selective inhibitory activity on cyclooxygenase-2 (COX-2).[5] Inhibition of the NF-κB signaling pathway is another potential mechanism by which small molecules can exert anti-inflammatory effects.

References

- 1. Cas 13670-33-2,4,5-Dihydrooxazole, 2-vinyl- | lookchem [lookchem.com]

- 2. 4,5-Dihydrooxazole, 2-vinyl- | C5H7NO | CID 548911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Vinyl-4,5-dihydrooxazole: Properties, Synthesis, and Applications in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-vinyl-4,5-dihydrooxazole, a versatile heterocyclic monomer. The document details its physicochemical properties, outlines experimental methodologies for its synthesis and polymerization, and explores its potential applications, particularly in the realm of advanced polymer synthesis for drug delivery systems.

Core Molecular and Physical Properties

2-Vinyl-4,5-dihydrooxazole, also known as 2-ethenyl-4,5-dihydro-1,3-oxazole, is a key building block in polymer science. Its chemical structure, featuring both a polymerizable vinyl group and a functional oxazoline ring, allows for the creation of a diverse range of polymeric architectures. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| CAS Number | 13670-33-2 | [2] |

| IUPAC Name | 2-ethenyl-4,5-dihydro-1,3-oxazole | [1] |

| Appearance | Colorless liquid (often appears brown) | |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 51-52 °C at 4.67 kPa | |

| XLogP3 (Predicted) | 0.4 | [1] |

Synthesis and Characterization: Experimental Protocols

General Synthesis of 2-Substituted-2-Oxazolines

This protocol is based on a general method for synthesizing 2-oxazolines from aldehydes and amino alcohols.[3]

Materials:

-

Acrylaldehyde (1.0 mmol)

-

2-Aminoethanol (1.2 mmol)

-

Potassium iodide (0.2 mmol)

-

70% aqueous tert-Butyl hydroperoxide (TBHP) (3.0 mmol)

-

Dichloromethane (CH₂Cl₂) (3 mL)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of acrylaldehyde (1.0 mmol), potassium iodide (0.2 mmol), and 2-aminoethanol (1.2 mmol) in 3 mL of dichloromethane, a solution of 70% aqueous TBHP (3.0 mmol) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-vinyl-4,5-dihydrooxazole.

Characterization

The synthesized 2-vinyl-4,5-dihydrooxazole can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. While specific spectra for 2-vinyl-4,5-dihydrooxazole are not provided in the search results, the expected signals for similar 4,5-dihydrooxazole structures include resonances for the vinyl protons and the methylene protons of the dihydrooxazole ring.[3][4]

-

Mass Spectrometry (MS): GC-MS analysis would confirm the molecular weight of the compound. The mass spectrum of the closely related 2-ethyl-4,5-dihydrooxazole shows a molecular ion peak corresponding to its molecular weight.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would show characteristic absorption bands for the C=C bond of the vinyl group and the C=N bond of the oxazoline ring.

Polymerization and Application in Drug Delivery

The vinyl group of 2-vinyl-4,5-dihydrooxazole allows it to undergo polymerization, leading to the formation of poly(2-vinyl-4,5-dihydrooxazole). This polymer belongs to the broader class of poly(2-oxazoline)s, which are known for their biocompatibility and potential in biomedical applications, including drug delivery.[6]

Cationic Ring-Opening Polymerization (CROP) of the Oxazoline Moiety

While the vinyl group is present, the oxazoline ring itself can be polymerized via cationic ring-opening polymerization (CROP). However, for creating polymers for drug delivery, the vinyl group is more commonly utilized.

Radical Polymerization of the Vinyl Group

2-Vinyl-2-oxazolines can undergo "spontaneous" vinyl polymerization.[7] This process can be controlled using standard radical polymerization techniques to produce well-defined polymers.

Experimental Protocol for Radical Polymerization:

This is a representative protocol for the solution polymerization of a vinyl monomer.

Materials:

-

2-Vinyl-4,5-dihydrooxazole (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

2-Vinyl-4,5-dihydrooxazole and AIBN (typically 1 mol% relative to the monomer) are dissolved in toluene in a reaction flask.

-

The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).

-

The reaction mixture is heated to a temperature suitable for AIBN decomposition (typically 60-80 °C) and stirred for a defined period.

-

The polymerization is terminated by cooling the reaction mixture to room temperature.

-

The resulting polymer is isolated by precipitation in a non-solvent such as methanol, filtered, and dried under vacuum.

The resulting poly(2-vinyl-4,5-dihydrooxazole) can be further modified or used to create amphiphilic block copolymers for the formulation of drug-loaded nanoparticles.

Visualization of Synthetic and Application Pathways

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the application of 2-vinyl-4,5-dihydrooxazole in drug delivery.

References

- 1. 4,5-Dihydrooxazole, 2-vinyl- | C5H7NO | CID 548911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. rsc.org [rsc.org]

- 4. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole, 2-ethyl-4,5-dihydro- [webbook.nist.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. pubs.acs.org [pubs.acs.org]

Stability of 2-Vinyl-4,5-Dihydrooxazole Monomer: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the stability of the 2-vinyl-4,5-dihydrooxazole monomer, a crucial building block for advanced polymers in research, scientific, and drug development applications. Given the reactive nature of this bifunctional monomer, understanding its stability profile is paramount for ensuring reproducibility in polymer synthesis and the quality of the final materials. This document outlines the principal degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Chemical Stability and Potential Degradation Pathways

The stability of 2-vinyl-4,5-dihydrooxazole is primarily dictated by the reactivity of its two key functional groups: the vinyl group and the dihydrooxazole ring. Several factors, including temperature, light, moisture, and atmospheric oxygen, can initiate degradation.

Spontaneous Polymerization: The vinyl group is susceptible to spontaneous, free-radical polymerization, which is a major concern for the stability of the monomer. This can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities. Uncontrolled polymerization can lead to a significant decrease in monomer purity and the formation of oligomers or polymers, rendering the monomer unsuitable for controlled polymerization processes.

Hydrolysis of the Dihydrooxazole Ring: The 2,3-dihydrooxazole ring contains an imino-ether linkage which is susceptible to hydrolysis, particularly under acidic conditions, to yield N-(2-hydroxyethyl)acrylamide. This degradation pathway results in the loss of the desired monomer and the introduction of a new, reactive species that can interfere with subsequent polymerization reactions. The oxazoline ring is generally stable to bases, nucleophiles, and mild acids.

Oxidation: Like many organic compounds, 2-vinyl-4,5-dihydrooxazole can be susceptible to oxidation. The primary concern is the potential for peroxide formation, especially in the presence of oxygen. Peroxides can act as initiators for uncontrolled radical polymerization.

Below are the proposed primary degradation pathways for 2-vinyl-4,5-dihydrooxazole.

Quantitative Stability Data

While specific, publicly available quantitative stability data for 2-vinyl-4,5-dihydrooxazole is limited, the following tables illustrate the expected stability profile under various conditions. These tables are intended to serve as a template for the types of data that should be generated during stability studies.

Table 1: Illustrative Thermal Stability of 2-Vinyl-4,5-dihydrooxazole

| Storage Temperature (°C) | Atmosphere | Purity (%) after 30 days | Purity (%) after 90 days | Purity (%) after 180 days |

| 2-8 | Nitrogen | > 99.5 | > 99.0 | > 98.5 |

| 2-8 | Air | 99.0 | 98.0 | 96.0 |

| 25 | Nitrogen | 98.5 | 96.0 | 92.0 |

| 25 | Air | 97.0 | 93.0 | < 90.0 |

| 40 | Nitrogen | 95.0 | < 90.0 | Not Recommended |

| 40 | Air | < 90.0 | Not Recommended | Not Recommended |

Table 2: Illustrative Photostability of 2-Vinyl-4,5-dihydrooxazole at 25°C

| Light Condition | Purity (%) after 24 hours | Purity (%) after 72 hours |

| Dark (Control) | > 99.5 | > 99.5 |

| Ambient Light | 98.0 | 95.0 |

| UV Lamp (365 nm) | 90.0 | 80.0 |

Table 3: Illustrative pH Stability of 2-Vinyl-4,5-dihydrooxazole in Aqueous Solution at 25°C

| pH | Purity (%) after 1 hour | Purity (%) after 6 hours | Purity (%) after 24 hours |

| 3.0 | 95.0 | 85.0 | 70.0 |

| 5.0 | 99.0 | 97.0 | 94.0 |

| 7.0 | > 99.5 | > 99.5 | > 99.5 |

| 9.0 | > 99.5 | > 99.5 | > 99.5 |

Recommended Storage and Handling

To ensure the long-term stability and purity of 2-vinyl-4,5-dihydrooxazole, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2-8°C. Avoid freezing, as this may cause crystallization. If crystallized, the monomer should be gently warmed and agitated to ensure homogeneity before use.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption.

-

Inhibitors: For long-term storage, the addition of a polymerization inhibitor, such as 4-methoxyphenol (MEHQ) at a concentration of 100-200 ppm, is recommended.

-

Light: Protect from light by storing in an amber glass bottle or other opaque container.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Use personal protective equipment, including gloves and safety glasses.[1] Avoid contact with acids, strong oxidizing agents, and sources of ignition.[1][2]

Experimental Protocols for Stability Assessment

A comprehensive stability study of 2-vinyl-4,5-dihydrooxazole should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation Study

The purpose of a forced degradation study is to identify potential degradation products and pathways and to establish the intrinsic stability of the monomer.

Protocol:

-

Sample Preparation: Prepare solutions of 2-vinyl-4,5-dihydrooxazole in appropriate solvents (e.g., acetonitrile, water).

-

Stress Conditions: Expose the samples to a range of stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours (solid and solution).

-

Photostability: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Long-Term Stability Study

This study is designed to evaluate the stability of the monomer under recommended storage conditions over an extended period.

Protocol:

-

Sample Storage: Store multiple batches of the monomer in its intended container-closure system under the following conditions:

-

Long-term: 2-8°C.

-

Accelerated: 25°C / 60% Relative Humidity (RH).

-

-

Testing Schedule: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for color change, clarity, and presence of particulates.

-

Assay: Quantify the purity of the monomer using a validated HPLC method.

-

Related Substances: Quantify any degradation products using the same HPLC method.

-

Water Content: Determine the water content by Karl Fischer titration.

-

Conclusion

The stability of 2-vinyl-4,5-dihydrooxazole is a critical factor that influences its successful application in polymer synthesis. The primary degradation pathways are spontaneous polymerization and hydrolysis of the oxazoline ring. By adhering to proper storage and handling procedures, including refrigeration, use of an inert atmosphere, and protection from light, the stability of the monomer can be maintained. A thorough stability testing program, encompassing forced degradation and long-term studies, is essential for establishing the shelf-life and ensuring the quality and performance of this versatile monomer.

References

The Reactivity of the Vinyl Group in 2-Vinyloxazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyloxazoline is a versatile heterocyclic monomer that possesses two key reactive sites: the oxazoline ring and the vinyl group. While the cationic ring-opening polymerization (CROP) of the oxazoline ring is a well-established method for producing functional polymers, the reactivity of the vinyl group offers a distinct avenue for molecular elaboration and polymer modification. This technical guide provides an in-depth exploration of the reactivity of the vinyl group in 2-vinyloxazoline, drawing upon data from analogous systems and post-polymerization modification studies to infer its chemical behavior. The orthogonal reactivity of the vinyl and oxazoline functionalities makes this monomer a valuable building block in the synthesis of complex macromolecules and bioconjugates.

Inferred Reactivity of the Vinyl Group

The vinyl group in 2-vinyloxazoline is expected to participate in a range of addition and cycloaddition reactions typical of electron-deficient alkenes. The electron-withdrawing nature of the adjacent oxazoline ring is anticipated to activate the vinyl group towards nucleophilic attack and influence its behavior in pericyclic reactions.

Cycloaddition Reactions

The vinyl group of 2-vinyloxazoline is a potential dienophile in Diels-Alder reactions and a partner in other cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition)

Table 1: Representative Yields for Diels-Alder Reactions of Vinylazaarenes with Unactivated Dienes[1]

| Dienophile | Diene | Catalyst | Yield (%) | Regioselectivity | Diastereoselectivity (endo:exo) |

| 2-Vinylpyridine | trans-1-Acetoxy-1,3-butadiene | BF₃·OEt₂ | 71 | >20:1 | >20:1 |

| 4-Vinylpyridine | trans-1-Acetoxy-1,3-butadiene | BF₃·OEt₂ | 65 | >20:1 | >20:1 |

| 2-Vinylpyrazine | trans-1-Acetoxy-1,3-butadiene | BF₃·OEt₂ | 80 | >20:1 | >20:1 |

Experimental Protocol: General Procedure for Lewis Acid-Promoted Diels-Alder Reaction of Vinylazaarenes[1]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the vinylazaarene (1.0 equiv) and the diene (2.0 equiv) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).

-

The Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) is added dropwise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Logical Relationship for Diels-Alder Reactivity

Caption: Lewis acid activation of the 2-vinyloxazoline dienophile in a Diels-Alder reaction.

Nucleophilic Addition Reactions

The polarization of the vinyl group by the oxazoline ring makes it susceptible to nucleophilic attack, particularly via a Michael-type or conjugate addition. This is strongly supported by the successful post-polymerization modification of poly(2-isopropenyl-2-oxazoline) with nucleophiles.[2]

Michael Addition

A variety of soft nucleophiles, such as thiols, amines, and carbanions, are expected to add to the β-carbon of the vinyl group. Studies on related systems, such as 2-chloro-4-vinylpyrimidine, have demonstrated the high selectivity of nucleophilic addition to the vinyl group over substitution at other positions.[3]

Table 2: Isolated Yields for Conjugate Addition of Nucleophiles to 2-Chloro-4-vinylpyrimidine[3]

| Nucleophile | Product | Yield (%) |

| Ethylamine | 2-Chloro-4-(2-(ethylamino)ethyl)pyrimidine | 38 (after subsequent reaction) |

| Sodium Methoxide | 2-Chloro-4-(2-methoxyethyl)pyrimidine | Not reported |

| Sodium Ethanethiolate | 2-Chloro-4-(2-(ethylthio)ethyl)pyrimidine | Not reported |

Experimental Protocol: General Procedure for Conjugate Addition of Nucleophiles to a Vinyl-Substituted Heterocycle[3]

-

To a solution of the vinyl-substituted heterocycle (1.0 mmol) in a suitable solvent (e.g., toluene, 3.0 mL), the corresponding nucleophile (1.0 mmol) is added.

-

The mixture is stirred at room temperature overnight or heated (e.g., to 90 °C for 2 hours), with reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is treated with a saturated aqueous solution of ammonium chloride (2 M, 2 mL).

-

The product is extracted with an organic solvent (e.g., ether, 3 x 15 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Signaling Pathway for Michael Addition

Caption: Mechanism of the Michael addition of a nucleophile to 2-vinyloxazoline.

Electrophilic Addition Reactions

While the vinyl group is electronically deficient, it can still undergo electrophilic addition, although likely at a slower rate than electron-rich alkenes. The regioselectivity of such an addition would be governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) would add to the terminal carbon of the vinyl group to form a more stable secondary carbocation adjacent to the oxazoline ring.

Table 3: General Reactivity of Alkenes in Electrophilic Addition

| Alkene Type | Relative Reactivity |

| Electron-Rich (e.g., with alkyl donating groups) | High |

| Unsubstituted (e.g., ethene) | Moderate |

| Electron-Deficient (e.g., with withdrawing groups) | Low |

Experimental Protocol: General Procedure for the Addition of HBr to an Alkene

-

Anhydrous hydrogen bromide gas is bubbled through a solution of the alkene in a non-polar, anhydrous solvent (e.g., pentane or dichloromethane) at a low temperature (e.g., 0 °C).

-

Alternatively, a solution of HBr in acetic acid can be used.

-

The reaction is typically rapid and should be monitored by TLC or GC.

-

Once the starting material is consumed, the solvent is removed under reduced pressure to yield the crude alkyl halide.

-

Purification can be achieved by distillation or chromatography if necessary.

Workflow for Electrophilic Addition

Caption: Experimental workflow for the electrophilic addition to 2-vinyloxazoline.

Conclusion

The vinyl group of 2-vinyloxazoline presents a valuable handle for a variety of chemical transformations, including cycloadditions and nucleophilic additions. While direct experimental data on the monomer is limited, the reactivity patterns of analogous vinyl-substituted heterocycles and the successful post-polymerization modification of related polymers provide a strong basis for predicting its behavior. The ability to selectively address the vinyl group, potentially orthogonally to the oxazoline ring, makes 2-vinyloxazoline a highly attractive monomer for the design and synthesis of advanced functional materials and complex molecular architectures relevant to drug development and biomedical applications. Further research into the specific reaction kinetics and conditions for the monomeric species will undoubtedly expand its utility in these fields.

References

- 1. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Free Radical Polymerization of 2-Isopropenyl-2-oxazoline for Biomedical Applications

Introduction

Poly(2-isopropenyl-2-oxazoline), often abbreviated as PIPOx, is a versatile functional polymer with significant potential in various biomedical applications.[1][2][3] While controlled polymerization techniques such as living anionic polymerization, ATRP, and RAFT offer precise control over molar mass and dispersity, conventional free radical polymerization remains a straightforward method for synthesizing PIPOx.[2][4] This document provides detailed application notes and protocols for the free radical polymerization of 2-isopropenyl-2-oxazoline (IPOx), targeting researchers, scientists, and drug development professionals.

PIPOx synthesized via free radical polymerization possesses pendant oxazoline rings that are amenable to a variety of post-polymerization modifications.[4] These reactive handles allow for the conjugation of therapeutic agents, targeting moieties, and other functional molecules, making PIPOx an ideal platform for creating advanced materials for drug and gene delivery, tissue engineering, and the development of smart polymeric materials.[1][5] Furthermore, PIPOx has demonstrated excellent biocompatibility and immunomodulatory properties, enhancing its suitability for in vivo applications.[1][5]

Key Applications

-

Drug Delivery: The pendant oxazoline groups on the PIPOx backbone can be reacted with carboxylic acid- or thiol-containing drugs to form polymer-drug conjugates. This approach can improve drug solubility, prolong circulation time, and enable targeted delivery.[2]

-

Gene Delivery: Cationic polymers can be synthesized through the post-polymerization modification of PIPOx, which can then be used to complex with nucleic acids for gene delivery applications.[2]

-

Tissue Engineering: PIPOx can be crosslinked to form hydrogels with tunable properties. These hydrogels can serve as scaffolds for cell growth and tissue regeneration due to their biocompatibility and water-retention capacity.[5][6]

-

Smart Polymeric Materials: The functional side chains of PIPOx can be modified to create polymers that respond to external stimuli such as temperature or pH, making them suitable for applications in controlled release and diagnostics.[2]

-

Biocompatible Coatings: Surfaces coated with PIPOx brushes exhibit resistance to non-specific protein fouling, a crucial property for medical implants and diagnostic devices.[7]

Characteristics of Free Radically Polymerized PIPOx

Free radical polymerization of IPOx, typically initiated by azobisisobutyronitrile (AIBN), is a facile method for obtaining high molecular weight polymers.[8] However, this method generally results in polymers with a broad molecular weight distribution, characterized by a polydispersity index (PDI) greater than 1.5.[4][8] The reaction is typically carried out in organic solvents at elevated temperatures.[4][9]

Quantitative Data Summary

The following table summarizes typical experimental parameters and outcomes for the free radical polymerization of 2-isopropenyl-2-oxazoline.

| Parameter | Value | References |

| Monomer | 2-Isopropenyl-2-oxazoline (IPOx) | [4][8][9] |

| Initiator | Azobisisobutyronitrile (AIBN) | [4][8][9] |

| Solvent | N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) | [4][9] |

| Temperature | 60-65 °C | [4][8][9] |

| Reaction Time | 8 hours | [4][8] |

| Monomer Concentration | 4 M | [9] |

| Conversion | Up to 60% | [4] |

| Number Average Molecular Weight (Mn) | ~21,000 g/mol | [1][4] |

| Polydispersity Index (PDI) | 1.8 - 2.1 | [4][8] |

Experimental Protocols

Materials

-

2-Isopropenyl-2-oxazoline (IPOx) (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Diethyl ether (for precipitation)

-

Methanol (for purification)

-

Round bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon source

-

Schlenk line or equivalent inert atmosphere setup

-

Oil bath or heating mantle with temperature control

Protocol for Free Radical Polymerization of IPOx

-

Monomer and Solvent Preparation: In a round bottom flask, dissolve 2-isopropenyl-2-oxazoline (e.g., 21 mL, 0.20 mol) in the chosen anhydrous solvent (e.g., 29 mL of DMSO to achieve a 4 M monomer concentration).[9]

-

Initiator Addition: Add the initiator, AIBN (e.g., 123 mg, 0.75 mmol), to the monomer solution.[9]

-

Degassing: Seal the flask and subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble with an inert gas like argon or nitrogen for at least 30 minutes.[9]

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-65 °C) and stir the reaction mixture under an inert atmosphere for the specified duration (e.g., 8 hours).[4][8][9]

-

Termination and Precipitation: After the reaction time has elapsed, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate it into the non-solvent. Repeat this dissolution-precipitation cycle two to three times to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: Characterize the resulting poly(2-isopropenyl-2-oxazoline) for its molecular weight (Mn) and polydispersity index (PDI) using size exclusion chromatography (SEC) or gel permeation chromatography (GPC). Confirm the polymer structure using techniques like ¹H NMR and FT-IR spectroscopy.[8]

Visualizations

Caption: Workflow for the free radical polymerization of 2-isopropenyl-2-oxazoline.

Caption: Post-polymerization modification pathways of PIPOx for various biomedical applications.

References

- 1. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Well-defined poly(2-isopropenyl-2-oxazoline) brushes provide fouling resistance and versatility in surface functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00424H [pubs.rsc.org]

- 8. tu-dresden.de [tu-dresden.de]

- 9. libstore.ugent.be [libstore.ugent.be]

Application Notes and Protocols: Copolymerization of 2-Vinyl-4,5-dihydrooxazole with Vinyl Monomers

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Vinyl-4,5-dihydrooxazole (VBO) is a functional vinyl monomer that holds significant promise for the development of novel copolymers. The oxazoline ring is a versatile functional group that can undergo further reactions, making it an attractive building block for advanced polymeric materials. Copolymers containing oxazoline moieties are of particular interest in the biomedical field due to the potential for creating biocompatible and functional materials for applications such as drug delivery, tissue engineering, and bioconjugation.[1][2]

These application notes provide a comprehensive framework for the free-radical copolymerization of 2-vinyl-4,5-dihydrooxazole with other common vinyl monomers. The protocols outlined below cover the essential steps from polymerization to characterization, enabling researchers to systematically investigate these novel copolymer systems.

Theoretical Background: The Copolymerization Equation

The composition of a copolymer is determined by the relative reactivities of the monomers towards the growing polymer chain radicals. This relationship is described by the Mayo-Lewis equation, which relates the monomer feed composition to the instantaneous copolymer composition.

The equation is given by: d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

-

[M₁] and [M₂] are the molar concentrations of monomer 1 (e.g., VBO) and monomer 2 (e.g., a vinyl monomer) in the feed.

-

d[M₁]/d[M₂] is the ratio of the rates at which the two monomers are incorporated into the copolymer chain.

-

r₁ and r₂ are the monomer reactivity ratios.[3]

The reactivity ratios are defined as:

-

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing chain ending in M₁ adding another M₁ monomer (homopropagation) to the rate constant of it adding an M₂ monomer (crosspropagation).

-

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.[3]

The product of the reactivity ratios (r₁r₂ ) provides insight into the copolymerization behavior:

-

r₁r₂ ≈ 1 : Ideal copolymerization, leading to a random distribution of monomers.

-

r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.[4]

-

r₁ > 1 and r₂ > 1 : Tendency towards block copolymerization (rare in free-radical systems).[4]

Quantitative Data Summary

Due to the novelty of 2-vinyl-4,5-dihydrooxazole as a monomer, extensive reactivity ratio data with common vinyl monomers is not yet widely published. The following tables are presented as templates for researchers to populate as they conduct their experiments. For illustrative purposes, hypothetical data is included to demonstrate how results would be presented.

Table 1: Monomer Reactivity Ratios for the Copolymerization of 2-Vinyl-4,5-dihydrooxazole (M₁) with Various Vinyl Monomers (M₂) at 60°C.

| Comonomer (M₂) | r₁ (VBO) | r₂ (Comonomer) | r₁r₂ | Copolymer Type |

|---|---|---|---|---|

| Styrene | Data not available | Data not available | N/A | To be determined |

| Methyl Methacrylate (MMA) | Data not available | Data not available | N/A | To be determined |

| N-vinylpyrrolidone (NVP) | Data not available | Data not available | N/A | To be determined |

| Acrylic Acid (AA) | Data not available | Data not available | N/A | To be determined |

Table 2: Example Experimental Data for the Copolymerization of VBO (M₁) with a Generic Vinyl Monomer (M₂).

| Run | Feed Ratio (f₁) [VBO] | Time (h) | Conversion (%) | Copolymer Composition (F₁) [VBO] | Mₙ ( g/mol ) | Mₙ/Mₙ (Đ) | T₉ (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 0.20 | 6 | < 10 | 0.25 | 15,000 | 1.8 | 115 |

| 2 | 0.40 | 6 | < 10 | 0.42 | 18,500 | 1.9 | 128 |

| 3 | 0.50 | 6 | < 10 | 0.51 | 21,000 | 1.7 | 135 |

| 4 | 0.60 | 6 | < 10 | 0.58 | 20,200 | 1.8 | 141 |

| 5 | 0.80 | 6 | < 10 | 0.75 | 16,700 | 2.0 | 152 |

Note: Data in Table 2 is hypothetical and for illustrative purposes only. Mₙ (number-average molecular weight) and Đ (dispersity) would be determined by GPC. T₉ (glass transition temperature) would be determined by DSC.

Experimental Protocols and Workflows

The following sections provide detailed protocols for the synthesis and characterization of copolymers of 2-vinyl-4,5-dihydrooxazole.

Logical Workflow for Copolymerization and Characterization

The overall process for synthesizing and analyzing these novel copolymers can be visualized as follows.

Caption: General workflow for the synthesis and characterization of VBO copolymers.

Protocol 1: Free-Radical Solution Copolymerization

This protocol describes a general method for the copolymerization of VBO with a selected vinyl comonomer using Azobisisobutyronitrile (AIBN) as the initiator.

Materials:

-

2-Vinyl-4,5-dihydrooxazole (VBO), purified by distillation.

-

Vinyl comonomer (e.g., Styrene, MMA), purified.

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane).

-

Non-solvent for precipitation (e.g., Hexanes, Diethyl ether, Methanol).

-

Schlenk flask and standard glassware.

-

Nitrogen or Argon gas supply.

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add VBO (M₁) and the chosen comonomer (M₂) in the desired molar ratio. A total monomer concentration of 1-2 M is typical.

-

Add the required amount of anhydrous solvent to dissolve the monomers.

-

Add the initiator, AIBN. A typical initiator concentration is 0.1-1.0 mol% with respect to the total monomer concentration.

-

Seal the flask with a rubber septum.

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

-

After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

-

Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Allow the reaction to proceed with stirring for a set period. To determine reactivity ratios, the reaction should be terminated at low conversion (<10%). This can be monitored by taking aliquots over time and analyzing monomer consumption via GC or NMR.

-

Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large volume of a stirred, appropriate non-solvent.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., THF, Chloroform) and re-precipitate to further purify it. Repeat this step 2-3 times.

-

Dry the final purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Copolymer Characterization

1. Determination of Copolymer Composition via ¹H NMR Spectroscopy:

-

Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Identify characteristic, non-overlapping proton signals unique to each monomer unit in the copolymer backbone. For VBO, signals from the oxazoline ring protons can be used. For the comonomer, characteristic signals (e.g., aromatic protons for styrene, methyl protons for MMA) should be chosen.

-

Calculate the molar fraction of each monomer in the copolymer (F₁ and F₂) by integrating the respective signals and normalizing by the number of protons they represent.

2. Determination of Molecular Weight and Dispersity via GPC/SEC:

-

Prepare a dilute solution of the copolymer (approx. 1 mg/mL) in a suitable mobile phase (e.g., THF, DMF with LiBr).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample into a GPC/SEC system calibrated with polymer standards (e.g., polystyrene, polymethyl methacrylate).

-

Analyze the resulting chromatogram to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ).[5]

3. Structural Confirmation via FTIR Spectroscopy:

-

Prepare a sample of the copolymer (e.g., as a thin film on a salt plate or as a KBr pellet).

-

Acquire the FTIR spectrum.

-

Confirm the presence of characteristic absorption bands for both monomer units. For VBO, look for the C=N stretching vibration of the oxazoline ring (typically around 1640-1680 cm⁻¹).

4. Thermal Analysis via DSC:

-

Accurately weigh a small amount of the dry copolymer (5-10 mg) into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

Cool the sample and then perform a second heating scan.

-

The glass transition temperature (T₉) is determined from the midpoint of the inflection in the baseline of the second heating scan. A single T₉ suggests a random or statistical copolymer.[6]

Signaling Pathways and Logical Relationships

Free-Radical Copolymerization Propagation Steps

The growth of a copolymer chain is governed by four distinct propagation reactions. The relative rates of these reactions, dictated by the rate constants (k) and monomer concentrations, determine the final copolymer structure.

Caption: Propagation reactions in the copolymerization of Monomer 1 (M₁) and Monomer 2 (M₂).

Potential Applications in Drug Development

Copolymers derived from 2-vinyl-4,5-dihydrooxazole are anticipated to be valuable in drug development and biomedical applications. The pendant oxazoline ring can serve as a latent reactive group. Under acidic conditions, it can be hydrolyzed to form a secondary amine and an ester, or it can be opened by various nucleophiles. This reactivity allows for:

-

Drug Conjugation: Covalent attachment of therapeutic agents containing carboxylic acid or thiol groups to the polymer backbone.[1]

-

Hydrogel Formation: Crosslinking of polymer chains to form hydrogels for controlled drug release or as scaffolds for tissue engineering.

-

Stealth Materials: Similar to poly(2-ethyl-2-oxazoline) (PEtOx), these copolymers may exhibit "stealth" properties, reducing protein adsorption and increasing circulation half-life in vivo, which is highly beneficial for drug delivery systems.[2]

-

Stimuli-Responsive Systems: The pH-sensitive nature of the oxazoline ring could be exploited to design drug carriers that release their payload in the acidic microenvironments of tumors or endosomes.

References

- 1. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of copolymers with 2,5-bis [(5-decaoxyphenyl)-1,3,4-oxadiazole]styrene monomer and vinyl carbazoles - Beijing Institute of Technology [pure.bit.edu.cn]

Applications of Poly(2-vinyloxazoline) in Biomedicine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-vinyloxazoline), also known as poly(2-isopropenyl-2-oxazoline) (PIPOx), is a versatile and promising class of polymers with significant potential in a wide range of biomedical applications. As a member of the broader poly(2-oxazoline) (POx) family, PIPOx exhibits excellent biocompatibility, low cytotoxicity, and immunomodulatory properties, making it an attractive alternative to polymers like poly(ethylene glycol) (PEG).[1] Its unique pendant reactive 2-oxazoline groups allow for straightforward post-polymerization modification, enabling the creation of tailored materials for drug delivery, gene therapy, and tissue engineering.[2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing poly(2-vinyloxazoline) for their biomedical research and development endeavors.

I. Drug Delivery Systems

Poly(2-vinyloxazoline)-based nanomaterials are emerging as effective carriers for the targeted and controlled release of therapeutic agents. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs within a core, while a hydrophilic shell provides stability and stealth properties in systemic circulation.

Quantitative Data for Drug Delivery Applications

| Nanoparticle Formulation | Drug | Drug Loading Content (DLC) (wt%) | Drug Loading Efficiency (DLE) (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| PMeOx-b-P(PhBisOx-cl/co-ButOx) CCS | Doxorubicin | Not specified | Not specified | 17-33 | Not specified | [3] |

| PTX/PMBEOx | Paclitaxel | ~17.7 | Not specified | Not specified | Not specified | |

| PTX/POxA@U | Paclitaxel | >50 | Not specified | Not specified | Not specified | |

| P(MeOx-b-BuOx-b-MeOx) | Paclitaxel & Cisplatin Prodrug | >50 (combined) | Not specified | Not specified | Not specified | |

| PMeOx-Doxorubicin Conjugate | Doxorubicin | High (specific value not tabled) | Not specified | Not specified | Not specified | [4] |

*CCS: Core cross-linked star polymers; PMeOx: Poly(2-methyl-2-oxazoline); P(PhBisOx-cl/co-ButOx): Poly(2,2’-(1,4-phenylene)bis-2-oxazoline)-cross-link/copolymer-(2-n-butyl-2-oxazoline); PTX: Paclitaxel; PMBEOx: Poly(2-methyl-2-oxazoline-block-2-butyl-2-oxazoline); POxA@U: Nucleobase-crosslinked poly(2-oxazoline) nanoparticles.

Experimental Protocol: Preparation of Doxorubicin-Loaded Poly(2-vinyloxazoline)-based Nanoparticles

This protocol describes a general method for preparing drug-loaded nanoparticles using the thin-film hydration method.

Materials:

-

Poly(2-vinyloxazoline)-based amphiphilic block copolymer

-

Doxorubicin (DOX)

-

Chloroform or other suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (MWCO appropriate for the polymer)

-

Magnetic stirrer

-

Rotary evaporator

-

Probe sonicator or bath sonicator

Procedure:

-

Dissolution: Dissolve a known amount of the poly(2-vinyloxazoline)-based copolymer and doxorubicin in chloroform in a round-bottom flask. The drug-to-polymer ratio can be varied to optimize drug loading.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform polymer-drug film on the flask wall.

-

Hydration: Hydrate the film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the glass transition temperature of the polymer. This will lead to the self-assembly of the polymer into micelles, encapsulating the drug.

-

Sonication: Sonicate the resulting suspension using a probe or bath sonicator to reduce the particle size and achieve a homogenous nanoparticle dispersion.

-

Purification: Remove the unencapsulated drug by dialysis against fresh PBS. The dialysis should be carried out for a sufficient duration to ensure complete removal of the free drug.

-

Characterization: Characterize the drug-loaded nanoparticles for their size, zeta potential, drug loading content (DLC), and drug loading efficiency (DLE).

Workflow for Nanoparticle Preparation and Drug Loading

II. Gene Delivery

Cationic poly(2-vinyloxazoline) derivatives can form complexes (polyplexes) with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). These polyplexes protect the genetic material from degradation and facilitate its entry into cells for therapeutic effect.

Quantitative Data for Gene Delivery Applications

| Polymer | Cell Line | Transfection Efficiency (vs. control) | Cell Viability (%) | Reference |

| pMeOx-pMestOx(DET)-DBCO | IC21 macrophages | Significantly better than TREN-based polymer | >80 | |

| pEtOx-based diblock copolymer | Macrophages | Comparable to commercial reagent (GeneJuice) | >80 |

*DET: Diethylenetriamine; TREN: Tris(2-aminoethyl)amine; pMeOx: Poly(2-methyl-2-oxazoline); pMestOx: Poly(2-methoxycarbonylethyl-2-oxazoline); DBCO: Dibenzocyclooctyne; pEtOx: Poly(2-ethyl-2-oxazoline).

Experimental Protocol: Poly(2-vinyloxazoline)-mediated Gene Transfection and Luciferase Assay

This protocol outlines the general steps for transfecting cells with a luciferase reporter gene using a poly(2-vinyloxazoline)-based vector.

Materials:

-

Cationic poly(2-vinyloxazoline) copolymer

-

Luciferase-expressing plasmid DNA (pDNA)

-

Opti-MEM or other serum-free medium

-

Complete cell culture medium

-

Cells seeded in a 96-well plate

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Polyplex Formation:

-

Dilute the required amount of cationic poly(2-vinyloxazoline) in serum-free medium.

-

In a separate tube, dilute the luciferase pDNA in the same volume of serum-free medium.

-

Add the diluted pDNA to the diluted polymer solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for polyplex formation. The N/P ratio (ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) should be optimized for each polymer and cell line.

-

-

Cell Transfection:

-

Remove the growth medium from the cells and wash with PBS.

-

Add the polyplex-containing medium to the cells.

-

Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After incubation, remove the transfection medium and replace it with fresh complete culture medium.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, measure the luciferase expression.

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which indicates the transfection efficiency.

-

Workflow for Gene Transfection and Luciferase Assay

III. Tissue Engineering

Poly(2-vinyloxazoline)-based hydrogels provide a supportive 3D environment for cell growth and tissue regeneration. Their properties can be tuned to mimic the native extracellular matrix, and they can be functionalized with bioactive molecules to direct cell behavior.

Experimental Protocol: Fabrication of Poly(2-vinyloxazoline)-based Hydrogels for 3D Cell Culture

This protocol describes the fabrication of a photocrosslinkable poly(2-vinyloxazoline) hydrogel.[5]

Materials:

-

Poly(2-vinyloxazoline) copolymer with pendant alkene groups (e.g., from copolymerization with 2-(dec-9-enyl)-2-oxazoline)

-

Dithiol crosslinker (e.g., dithiothreitol, DTT)

-

Photoinitiator (e.g., Irgacure 2959)

-

Thiol-containing cell adhesion peptides (e.g., CRGDSG) (optional)

-

Cells for encapsulation

-

Sterile PBS

-

UV light source (365 nm)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve the poly(2-vinyloxazoline) copolymer, dithiol crosslinker, and photoinitiator in sterile PBS to the desired concentrations.

-

If functionalizing with peptides, add the thiol-containing peptide to the solution.

-

If encapsulating cells, prepare a single-cell suspension and gently mix it with the precursor solution.

-

-

Hydrogel Crosslinking:

-

Pipette the precursor solution into a mold of the desired shape (e.g., a 96-well plate).

-

Expose the solution to UV light (365 nm) for a sufficient time to initiate photocrosslinking via a thiol-ene reaction. The exposure time will depend on the photoinitiator concentration and light intensity.

-

-

Cell Culture:

-

After crosslinking, add cell culture medium to the hydrogels.

-

Culture the cell-laden hydrogels in a CO2 incubator, changing the medium regularly.

-

Cell viability and function within the hydrogels can be assessed using various assays (e.g., Live/Dead staining, metabolic assays).

-

Workflow for Hydrogel Fabrication and 3D Cell Culture

IV. Biocompatibility and Cytotoxicity

A critical requirement for any biomaterial is its safety profile. Poly(2-vinyloxazoline) has been shown to be generally non-cytotoxic and biocompatible.

Quantitative Data for Cytotoxicity

| Polymer | Cell Line | IC50 Value | Concentration for >80% Viability | Reference |

| PIPOx (Mn = 21,000 g/mol ) | Not specified | Not determined | Up to 10 mg/mL | [1] |

| PIPOx (Mn = 3,000-45,000 g/mol ) | 3T3 fibroblasts, 3D human tissue models | Not determined | Up to 10 mg/mL | [6] |

| PIPOx (Mn = 10,000 g/mol ) | L929 murine fibroblasts | Not determined | Up to 50 mg/mL | [5] |

| PEtOx-based polymers | Various | Generally low cytotoxicity | Up to 10 g/L for some formulations | [7] |

| Poly(2-oxazoline) amphiphiles | Various | Not cytotoxic at high concentrations | Up to 20 g/L |

*PIPOx: Poly(2-isopropenyl-2-oxazoline); PEtOx: Poly(2-ethyl-2-oxazoline); Mn: Number-average molecular weight.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

Poly(2-vinyloxazoline) solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the poly(2-vinyloxazoline) solution. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

V. Signaling Pathways and Cellular Uptake

Understanding the interaction of poly(2-vinyloxazoline)-based materials with cells is crucial for designing effective biomedical applications. For instance, functionalizing nanoparticles with ligands like the RGD (arginine-glycine-aspartic acid) peptide can target specific cell surface receptors, such as integrins, and trigger receptor-mediated endocytosis.

Integrin-Mediated Endocytosis of RGD-Functionalized Nanoparticles

This diagram illustrates the binding of an RGD-functionalized poly(2-vinyloxazoline) nanoparticle to an integrin receptor on the cell surface. This interaction triggers the formation of a clathrin-coated pit, leading to the internalization of the nanoparticle into an early endosome. The endosome matures into a late endosome and eventually fuses with a lysosome. The acidic environment of the lysosome can then trigger the release of the encapsulated drug, which can exert its therapeutic effect within the cell.[1]

References

- 1. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Post-Polymerization Modification of Poly(2-oxazoline)s

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the post-polymerization modification of poly(2-oxazoline)s (POx), a versatile class of polymers with significant potential in biomedical applications, including drug delivery and bioconjugation. These protocols focus on common and effective modification strategies, offering a foundational guide for researchers in the field.

Introduction

Poly(2-oxazoline)s are synthetic polymers prepared via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers.[1][2] This polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[3][4] The true versatility of POx, however, lies in the ability to perform post-polymerization modifications, enabling the introduction of a wide array of functional groups along the polymer backbone or at the chain ends. These modifications are crucial for tailoring the polymer's properties for specific applications, such as attaching targeting ligands, conjugating drugs, or creating environmentally responsive materials.[2][5][6]

This guide will cover three primary post-polymerization modification techniques: hydrolysis, aminolysis (via hydrolysis and re-acylation), and click chemistry.

Hydrolysis of Poly(2-alkyl-2-oxazoline)s to Linear Polyethyleneimine (L-PEI)

Partial or full hydrolysis of the amide side chains of poly(2-alkyl-2-oxazoline)s, such as poly(2-ethyl-2-oxazoline) (PEtOx), yields linear polyethyleneimine (L-PEI) or copolymers of PEtOx and PEI.[7] The resulting primary and secondary amines on the polymer backbone are valuable functional handles for further modifications.

Applications:

-

Gene Delivery: The cationic nature of PEI allows for the complexation and delivery of nucleic acids.[7]

-

Drug Conjugation: The amine groups can be used to attach drugs, targeting moieties, or imaging agents.

-

Platform for Further Modification: The resulting PEI can be re-acylated to introduce a variety of new side chains not accessible through direct polymerization.

Experimental Protocol: Acidic Hydrolysis of Poly(2-ethyl-2-oxazoline) (PEtOx)

This protocol describes the partial hydrolysis of PEtOx to a PEtOx-co-PEI copolymer. The degree of hydrolysis can be controlled by reaction time and temperature.[8]

Materials:

-

Poly(2-ethyl-2-oxazoline) (PEtOx)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Lyophilizer

Procedure:

-

Dissolve PEtOx in deionized water to a final concentration of 10-20% (w/v).

-

Add concentrated HCl to the polymer solution to achieve a final acid concentration of 1-6 M. For milder conditions and better control, lower acid concentrations (e.g., 1 M) at elevated temperatures can be used.[8]

-

Heat the reaction mixture to the desired temperature (e.g., 120-180°C) under reflux or in a microwave synthesizer.[8]

-

Monitor the reaction progress over time by taking aliquots and analyzing the degree of hydrolysis using ¹H NMR spectroscopy. The disappearance of the methyl protons of the ethyl side chain relative to the backbone protons indicates the extent of hydrolysis.

-

Once the desired degree of hydrolysis is achieved, cool the reaction mixture to room temperature.

-

Neutralize the solution by slowly adding 1 M NaOH solution until the pH is approximately 7-8.

-

Purify the resulting copolymer by dialysis against deionized water for 48-72 hours, changing the water frequently.

-

Freeze-dry the purified polymer solution to obtain the final PEtOx-co-PEI product as a white powder.

Characterization:

-

¹H NMR: To determine the degree of hydrolysis.

-

FT-IR: To observe the appearance of N-H stretching and bending vibrations from the newly formed amine groups.

-

Size Exclusion Chromatography (SEC): To assess any changes in molecular weight and dispersity. Note that changes in hydrodynamic volume upon hydrolysis can affect elution times.[8]

Quantitative Data Summary: Hydrolysis of PEtOx

| Parameter | Condition 1 | Condition 2 | Reference |

| PEtOx MW | 5,000 g/mol | 3,000 g/mol | [9],[8] |

| Acid | 2.4 M HCl in THF/H₂O (8:2) | 1 M HCl (aq) | [9],[8] |

| Temperature | 120°C | 180°C | [9],[8] |

| Time | 15 h | 3 h | [9],[8] |

| Degree of Hydrolysis | ~40% | ~80% | [9],[8] |

Post-Polymerization Modification via "Click" Chemistry

"Click" chemistry encompasses a set of reactions that are rapid, high-yielding, and tolerant of various functional groups.[10] For POx, the most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene/thiol-yne reactions.[10][11] These methods require the initial synthesis of POx bearing either alkyne, azide, or alkene functionalities.

Applications:

-

Bioconjugation: Attachment of peptides, proteins, or carbohydrates.[5]

-

Surface Modification: Grafting polymers onto surfaces to create non-fouling coatings.[12]

-

Hydrogel Formation: Cross-linking polymer chains to form hydrogels for drug delivery or tissue engineering.[6]

-

Synthesis of Block Copolymers: Linking different polymer blocks together.[11]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Functionalized POx

This protocol details the conjugation of an azide-containing molecule to a POx with pendant alkyne groups.

Materials:

-

Alkyne-functionalized poly(2-oxazoline)

-

Azide-containing molecule (e.g., azido-functionalized drug or fluorescent dye)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

N,N-Dimethylformamide (DMF) or a mixture of water and a suitable organic solvent (e.g., t-butanol)

-

Dialysis tubing

Procedure:

-

Dissolve the alkyne-functionalized POx and a slight molar excess of the azide-containing molecule in DMF or a water/t-butanol mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

To the polymer/azide solution, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution. The final concentrations should be in the millimolar range.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction completion by ¹H NMR (disappearance of the alkyne proton) or FT-IR (disappearance of the azide stretch at ~2100 cm⁻¹).

-

Purify the functionalized polymer by dialysis against water or an appropriate solvent to remove the copper catalyst and unreacted small molecules.

-

Lyophilize the purified solution to obtain the final product.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the formation of the triazole ring and the successful conjugation.

-

FT-IR: To verify the disappearance of the azide peak and the appearance of new characteristic peaks from the conjugated molecule.

-

SEC: To confirm that the polymer backbone has not degraded during the reaction.

Quantitative Data Summary: CuAAC on POx

| Polymer | Functional Group | Reactant | Catalyst System | Conversion | Reference |

| P(MeOx-co-PynOx) | Pendant Alkyne | Benzyl azide | CuSO₄/NaAsc | Quantitative | [10] |

| α-azido-POXZ | Terminal Azide | Propargyl acrylate | Cu(I) | Quantitative | [13] |

Visualizing the Workflow

Post-Polymerization Modification Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials [mdpi.com]

- 5. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 8. libstore.ugent.be [libstore.ugent.be]

- 9. researchgate.net [researchgate.net]

- 10. tu-dresden.de [tu-dresden.de]

- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 12. Frontiers | Synthesis of well-defined poly (2-oxazoline) derivatives for biomedical applications [internal-frontiersin.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-Vinyl-4,5-dihydrooxazole in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: